3-Descyano Fludioxonil 3-Carboxylic Acid

Descripción general

Descripción

3-Descyano Fludioxonil 3-Carboxylic Acid is a derivative of fludioxonil, a phenylpyrrole fungicide widely used in agriculture to protect crops from fungal infections. Fludioxonil is known for its effectiveness in controlling a broad spectrum of fungal pathogens, making it a valuable tool in post-harvest treatments to extend the shelf life of fruits and vegetables .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of fludioxonil-carboxylic acid involves the transformation of fludioxonil through a series of chemical reactions. One common method includes the hydroxylation and carbonylation of the pyrrole moiety, followed by the disruption of the oxidized cyanopyrrole ring . This process can be carried out under microaerophilic conditions to enhance the efficiency of the transformation .

Industrial Production Methods

Industrial production of fludioxonil-carboxylic acid typically involves the use of immobilized cell bioreactors. These bioreactors operate under controlled conditions to ensure high conversion rates and purity of the final product . The process is optimized to minimize environmental impact and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

3-Descyano Fludioxonil 3-Carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, such as 2,3-dihydroxybenzoic acid.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions include various hydroxylated and carbonylated derivatives, which can be further processed to obtain fludioxonil-carboxylic acid .

Aplicaciones Científicas De Investigación

Agricultural Applications

1. Antifungal Agent

3-DFCA exhibits antifungal properties that are beneficial in agricultural practices. It has been shown to inhibit the growth of various phytopathogenic fungi, making it a valuable tool for crop protection. Research indicates that compounds similar to 3-DFCA can disrupt fungal cell membranes and inhibit spore germination, thereby reducing fungal infections in crops .

2. Bacterial Pathogen Control

Recent studies have demonstrated that 3-DFCA has antibacterial activity against several plant pathogenic bacteria. For instance, it was found to significantly inhibit the growth of Acidovorax citrulli, a pathogen responsible for bacterial fruit blotch in melons. The protective effect of 3-DFCA was superior to conventional treatments, showcasing its potential as an eco-friendly alternative in agricultural pest management .

| Pathogen | Inhibition Rate (%) at 100 µg/mL |

|---|---|

| Acidovorax citrulli | 90.45 |

| Xanthomonas axonopodis | 88.45 |

| Ralstonia solanacearum | 84.39 |

| Xoo | 83.76 |

| Dickeya zeae | 82.38 |

Environmental Applications

1. Soil Health Improvement

As an environmentally friendly compound, 3-DFCA can enhance soil health by suppressing harmful pathogens without negatively impacting beneficial microbial communities. This application is critical for sustainable agriculture practices aimed at reducing chemical pesticide reliance .

2. Bioremediation Potential

The compound's ability to degrade certain pollutants suggests potential applications in bioremediation efforts, particularly in contaminated soils and water systems where fungal and bacterial pathogens pose significant risks .

Case Studies

Case Study 1: Efficacy Against Acidovorax citrulli

In controlled greenhouse experiments, 3-DFCA was applied at varying concentrations to melon plants infected with Acidovorax citrulli. Results indicated a significant reduction in disease severity compared to untreated controls, demonstrating its effectiveness as a protective agent against bacterial infections .

Case Study 2: Biofilm Disruption

A laboratory study assessed the impact of 3-DFCA on biofilm formation by Pseudomonas aeruginosa. The findings revealed that treatment with 3-DFCA led to a marked decrease in biofilm biomass and viability, highlighting its potential role in managing biofilm-associated infections .

Mecanismo De Acción

3-Descyano Fludioxonil 3-Carboxylic Acid exerts its effects by interfering with the high osmolarity glycerol (HOG) pathway in fungi . This pathway is crucial for the fungal response to osmotic stress. The compound induces oxidative stress, leading to the over-accumulation of reactive molecules and triggering a cascade of biochemical events that result in cell death . The molecular targets include enzymes involved in sugar metabolism, which are inhibited by the compound, causing a metabolic shock to the fungal cells .

Comparación Con Compuestos Similares

Similar Compounds

Fenpiclonil: Another phenylpyrrole fungicide with a similar mode of action.

Pyrrolnitrin: The parent compound from which fludioxonil and fenpiclonil are derived.

Uniqueness

3-Descyano Fludioxonil 3-Carboxylic Acid is unique due to its specific transformation pathway and the resulting chemical structure, which enhances its effectiveness as a fungicide . Its ability to induce oxidative stress and disrupt the HOG pathway sets it apart from other similar compounds .

Actividad Biológica

3-Descyano Fludioxonil 3-Carboxylic Acid (CAS No. 1582788-89-3) is a synthetic compound derived from fludioxonil, a well-known fungicide. This compound has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and antifungal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₃H₉ClN₂O₃

- Molecular Weight : 272.67 g/mol

- Structure : The compound features a carboxylic acid functional group that enhances its reactivity and biological interactions.

Biological Activity Overview

The biological activities associated with this compound include:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacteria and fungi, inhibiting their growth and proliferation. |

| Antiviral | Shows potential in inhibiting viral replication in vitro. |

| Antifungal | Effective against several fungal species, making it a candidate for agricultural applications. |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : The compound interacts with specific enzymes involved in metabolic pathways, potentially inhibiting their activity. For example, it may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics.

- Cell Signaling Modulation : This compound can modulate key signaling pathways such as the MAPK/ERK pathway, influencing cellular processes like proliferation and differentiation .

- Gene Expression Regulation : It affects the expression of genes related to apoptosis and cell cycle regulation, impacting cell survival and growth dynamics .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antifungal Activity : A laboratory study demonstrated that this compound effectively inhibited the growth of Candida albicans at concentrations as low as 10 µg/mL. The mode of action was attributed to disruption of cell membrane integrity .

- Antiviral Properties : In vitro assays showed that this compound reduced the replication of influenza virus by up to 70% when applied at an early stage of infection .

Dosage Effects

The biological activity of this compound is dose-dependent:

- Low Doses : At lower concentrations (1-10 µg/mL), it enhances cellular functions without significant toxicity.

- High Doses : Higher concentrations (>50 µg/mL) may lead to cytotoxic effects and organ damage in animal models, indicating a threshold for safe therapeutic use .

Metabolic Pathways

Research indicates that the metabolism of this compound involves cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity. Understanding these metabolic pathways is crucial for assessing its efficacy and safety in therapeutic applications.

Propiedades

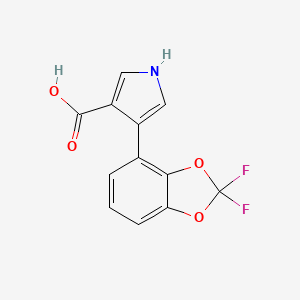

IUPAC Name |

4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO4/c13-12(14)18-9-3-1-2-6(10(9)19-12)7-4-15-5-8(7)11(16)17/h1-5,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLYHFDANIMBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.